

Physical and chemical properties of 3-Cyclohexyl-3-oxopropionic acid ethyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-cyclohexyl-3-oxopropionate

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An In-depth Technical Guide to 3-Cyclohexyl-3-oxopropionic Acid Ethyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyclohexyl-3-oxopropionic acid ethyl ester, a versatile β -keto ester intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis, and analytical validation of this compound, offering field-proven insights into its handling and application.

Compound Identification and Structure

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a bifunctional organic molecule containing both a ketone and an ester moiety, separated by a methylene group. This β -dicarbonyl arrangement is the source of its unique reactivity and utility as a synthetic building block.

- IUPAC Name: **ethyl 3-cyclohexyl-3-oxopropionate**^[1]
- Synonyms: 3-Cyclohexyl-3-oxo-propionic acid ethyl ester, Ethyl 3-cyclohexyl-3-oxopropionate, Ethyl β -oxocyclohexanepropionate^{[1][2]}
- CAS Number: 15971-92-3^{[2][3]}
- Molecular Formula: C₁₁H₁₈O₃^{[1][3]}

- Canonical SMILES: CCOC(=O)CC(=O)C1CCCCC1[\[1\]](#)
- InChIKey: ASYASKBLHYSMEG-UHFFFAOYSA-N[\[1\]](#)

The presence of the cyclohexyl group imparts lipophilicity, a desirable trait in many drug discovery programs, while the β -keto ester functionality provides a reactive handle for a wide array of chemical transformations.

Physicochemical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing solvent selection, reaction conditions, and purification methods. The data below has been compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	198.26 g/mol	[1] [3]
Boiling Point	165°C at 20 mmHg	[2]
Appearance	Colorless liquid (inferred)	[4]
XLogP3-AA (Lipophilicity)	2.4	[1]
Topological Polar Surface Area	43.4 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	5	[1]

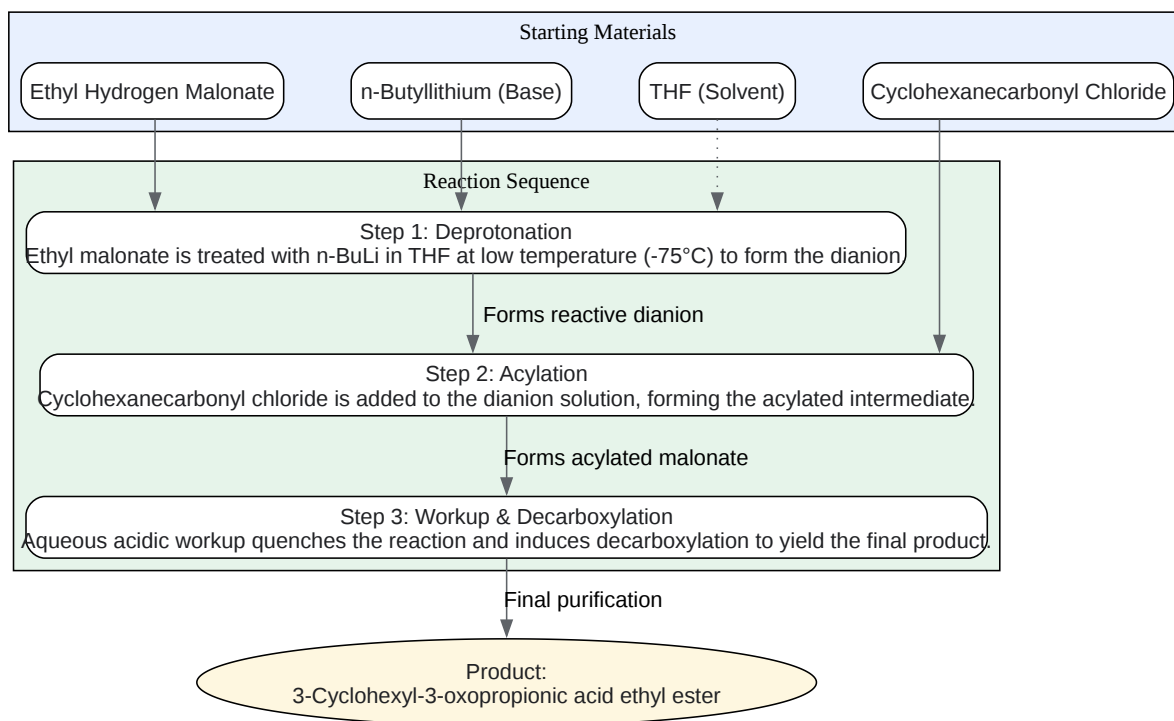
Causality Insight: The relatively high boiling point is consistent with its molecular weight and polar carbonyl groups. The XLogP value of 2.4 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethyl acetate, dichloromethane, and THF, but poor solubility in water. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with protic solvents and its behavior in chromatographic separations.

Synthesis and Chemical Reactivity

The synthesis of β -keto esters like 3-cyclohexyl-3-oxopropionic acid ethyl ester is a cornerstone of synthetic organic chemistry. A robust and scalable approach involves the acylation of a malonic ester derivative, a strategy that offers high yields and purity.

Synthetic Workflow: A Malonic Ester Approach

A highly effective method is analogous to the synthesis of similar keto esters, proceeding via the acylation of monoethyl malonate.^[5] This pathway is chosen for its efficiency and control over the final product structure.



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Caption: Synthetic workflow for 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Core Reactivity

The key to the compound's utility lies in the active methylene group (the $-\text{CH}_2-$ between the two carbonyls). The protons on this carbon are significantly acidic ($\text{pK}_a \approx 11$ in DMSO) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

This acidity allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to form a potent nucleophile. This enolate can undergo a variety of C-C bond-forming reactions, including:

- Alkylation: Reaction with alkyl halides to introduce substituents at the α -position.
- Acylation: Reaction with acyl chlorides or anhydrides.
- Michael Addition: Conjugate addition to α,β -unsaturated carbonyl compounds.

This reactivity makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and substituted cyclohexyl derivatives for drug discovery programs.^{[4][6]}

Analytical Characterization and Validation

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. A combination of spectroscopic methods provides a self-validating system for confirming the structure.

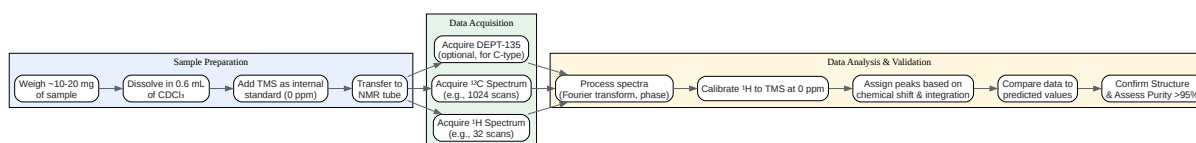
Spectroscopic Data Profile

Technique	Expected Key Features
^1H NMR	- Active Methylene Protons: A singlet around 3.4-3.6 ppm. - Ethyl Group: A quartet around 4.1-4.2 ppm (OCH_2) and a triplet around 1.2-1.3 ppm (CH_3). - Cyclohexyl Group: A complex multiplet in the upfield region (1.0-2.5 ppm).
^{13}C NMR	- Keto Carbonyl: A peak around 202-205 ppm. - Ester Carbonyl: A peak around 167-170 ppm. - Active Methylene Carbon: A peak around 45-50 ppm. - Ethyl Group: Peaks around 61 ppm (OCH_2) and 14 ppm (CH_3). - Cyclohexyl Carbons: Several peaks in the 25-45 ppm range.
Infrared (IR)	- Strong $\text{C}=\text{O}$ Stretch (Ketone): $\sim 1715\text{ cm}^{-1}$. - Strong $\text{C}=\text{O}$ Stretch (Ester): $\sim 1740\text{ cm}^{-1}$. - C-H Stretches (Aliphatic): $\sim 2850\text{-}2950\text{ cm}^{-1}$.
Mass Spectrometry (MS)	- Monoisotopic Mass: 198.1256 Da. ^[1] - Expected Adducts (ESI ⁺): $[\text{M}+\text{H}]^+$ at m/z 199.13, $[\text{M}+\text{Na}]^+$ at m/z 221.11. ^[7]

Expertise Insight: The distinct chemical shifts of the two carbonyl carbons in the ^{13}C NMR spectrum and the two separate $\text{C}=\text{O}$ stretching frequencies in the IR spectrum are definitive proof of the β -keto ester functionality. The integration of the signals in the ^1H NMR spectrum provides quantitative validation of the proton count for each part of the molecule.

Standard Operating Protocol: NMR for Structural Validation

This protocol describes a self-validating system for confirming the identity and purity of a synthesized batch of 3-Cyclohexyl-3-oxopropionic acid ethyl ester.



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Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Methodology:

- **Preparation:** Accurately weigh 15 mg of the purified ester into a clean vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is due to its excellent solubilizing power for this compound and its clean spectral window. TMS serves as the universally accepted internal standard for chemical shift calibration.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **¹H NMR Acquisition:** On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. A standard pulse program is sufficient. Ensure the spectral width covers -1 to 12 ppm.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the low natural abundance of ¹³C. The spectral width should cover 0 to 220 ppm to ensure both carbonyl carbons are observed.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

- Validation:
 - Chemical Shift: Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Verify that all observed peaks match the expected chemical shifts (as listed in section 4.1).
 - Integration: Integrate the signals in the ^1H spectrum. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 2H for the active methylene, 2H for the $-\text{OCH}_2-$, 3H for the $-\text{CH}_3$, and 11H for the cyclohexyl group).
 - Purity Assessment: The purity can be estimated from the ^1H NMR by comparing the integral of the product peaks to the integrals of any impurity signals.

Applications in Research and Drug Development

While 3-Cyclohexyl-3-oxopropionic acid ethyl ester is primarily a building block rather than an active pharmaceutical ingredient, its derivatives are of significant interest. The cyclohexyl moiety is a common bioisostere for phenyl groups, often used to improve metabolic stability and solubility while maintaining binding affinity.

- Scaffold for Heterocycles: It can be used to synthesize pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry.
- Precursor for Novel Analogs: Its structure serves as a starting point for creating libraries of compounds for screening. For instance, related cyclohexyl-containing molecules have demonstrated cytotoxic activity against human leukemic cell lines, operating through caspase-independent apoptosis, highlighting the potential of this chemical space in oncology research.[\[8\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[\[1\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)

- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
 - Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a valuable and versatile chemical intermediate defined by the reactivity of its β -keto ester functionality. Its moderate lipophilicity, combined with the synthetic accessibility of its active methylene site, makes it an important tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties and the application of robust analytical validation techniques, such as the NMR protocol detailed herein, are essential for its successful and reliable use in the synthesis of novel and complex molecular architectures.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Cyclohexyl-3-oxopropionic acid ethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094440#physical-and-chemical-properties-of-3-cyclohexyl-3-oxopropionic-acid-ethyl-ester]

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